N7-Methylation Eliminates Hydrogen-Bond Donor Capacity
The N7‑methyl substituent in 7‑methyl‑4‑(piperidin‑1‑yl)‑7H‑pyrrolo[2,3-d]pyrimidine removes the sole hydrogen‑bond donor present in the N7‑H parent scaffold, reducing the hydrogen‑bond donor count from 1 to 0 [1]. This modification is known to alter kinase selectivity: Gangjee et al. (2010) showed that N7‑methylation of 2‑amino‑4‑anilino‑6‑benzyl‑7H‑pyrrolo[2,3-d]pyrimidines abrogated VEGFR‑2 inhibition (IC₅₀ shift from sub‑micromolar to inactive) while enhancing PDGFR‑β‑mediated cytotoxicity beyond sunitinib [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 HBD (N7‑methylated) |
| Comparator Or Baseline | 4‑(piperidin‑1‑yl)‑7H‑pyrrolo[2,3-d]pyrimidine (CAS 94581‑94‑9): 1 HBD (N7‑H) |
| Quantified Difference | Δ 1 HBD; complete elimination of pyrrole NH donor |
| Conditions | Calculated from 2D structure; validated by PubChem computed properties [1] |
Why This Matters
Procuring the N7‑methyl analog instead of the free N7‑H scaffold ensures consistent physicochemical properties and avoids an unintended hydrogen‑bond donor that can redirect kinase binding and confound SAR interpretation.
- [1] PubChem Computed Properties for CID 419094: H‑Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/802014-77-3 (accessed 2026‑05‑03). View Source
- [2] Gangjee A, Zhao Y, Ihnat MA, Green D, Miller WT. Bioorg Med Chem. 2010;18(14):5261‑5273. doi:10.1016/j.bmc.2010.05.049. View Source
